3-Methoxypiperidine

Phosphodiesterase 4A (PDE4A) Inhibition Inflammatory Disease Research Scintillation Proximity Assay (SPA)

3-Methoxypiperidine is a six-membered heterocyclic secondary amine with a methoxy substituent at the 3-position of the piperidine ring (molecular formula C₆H₁₃NO, molecular weight 115.17). It exists as a colorless liquid with a predicted pKa of 9.35±0.10 and an XLogP3 of 0.2, indicating moderate aqueous solubility and limited lipophilicity.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 4045-29-8
Cat. No. B1351509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypiperidine
CAS4045-29-8
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCOC1CCCNC1
InChIInChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
InChIKeyMRWRHHSVHWCISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypiperidine (CAS 4045-29-8) Procurement Guide: Baseline Characterization for Pharmaceutical Intermediates and Receptor Antagonist Synthesis


3-Methoxypiperidine is a six-membered heterocyclic secondary amine with a methoxy substituent at the 3-position of the piperidine ring (molecular formula C₆H₁₃NO, molecular weight 115.17) . It exists as a colorless liquid with a predicted pKa of 9.35±0.10 and an XLogP3 of 0.2, indicating moderate aqueous solubility and limited lipophilicity . The compound is utilized as a versatile building block in medicinal chemistry, most notably in the preparation of adenosine receptor antagonists and as a key structural motif in diverse pharmaceutical patent families . Its single undefined stereocenter enables both racemic and enantiomerically pure procurement options, a critical consideration for chiral drug synthesis programs [1].

3-Methoxypiperidine Procurement: Why Structural Analogs Cannot Substitute in PDE4 Inhibition and Chiral Synthesis


The substitution pattern of methoxy groups on the piperidine ring is a critical determinant of biological activity, making simple interchange between 3-methoxypiperidine and its positional isomers (e.g., 4-methoxypiperidine) or unsubstituted piperidine infeasible in advanced research programs. The 3-position substitution confers distinct three-dimensional geometry and electronic properties that influence both target engagement and downstream synthetic utility. For instance, the PDE4A inhibitory activity associated with 3-methoxypiperidine-containing scaffolds cannot be replicated by the 4-substituted analog, as the spatial orientation of the methoxy group directly affects the ligand-receptor binding mode [1]. Furthermore, procurement of racemic 3-methoxypiperidine versus its enantiopure (S)- or (R)-forms carries vastly different implications for chiral drug synthesis, where stereochemical purity directly correlates with final product yield, enantiomeric excess, and regulatory compliance [2].

3-Methoxypiperidine Evidence Guide: Quantitative Differentiation from Analogs in PDE4 Inhibition and Pharmacological Targeting


PDE4A Inhibitory Activity: Comparative IC₅₀ Values for 3-Methoxypiperidine-Derived Scaffolds

3-Methoxypiperidine serves as a core structural component in PDE4A inhibitors, with its scaffold contributing to measurable enzyme inhibition. Direct comparative data for the unadorned 3-methoxypiperidine free base is not available; however, scaffold-based derivatives demonstrate class-level PDE4A inhibitory activity with IC₅₀ values in the nanomolar range (e.g., 838 nM) as measured by SPA technology [1]. In contrast, 4-methoxypiperidine-derived scaffolds, when evaluated under identical recombinant PDE4A assay conditions, exhibit substantially different activity profiles, underscoring the positional specificity of the methoxy substitution for target engagement [2]. This differentiation is further supported by patent literature disclosing 3-methoxypiperidine-containing compounds as PDE4 inhibitors for inflammatory and autoimmune indications [3].

Phosphodiesterase 4A (PDE4A) Inhibition Inflammatory Disease Research Scintillation Proximity Assay (SPA)

Adenosine Receptor Antagonist Development: 3-Methoxypiperidine as a Privileged Building Block in Patent Literature

3-Methoxypiperidine is explicitly cited in technical datasheets and patent literature as a building block for the preparation of adenosine receptor antagonists . This application area is distinct from the primary uses of positional isomers: 4-methoxypiperidine is predominantly associated with analgesic and antidepressant intermediate applications [1], while 2-methoxypiperidine is less commonly employed in drug discovery contexts. The 3-position substitution appears to confer favorable properties for adenosine receptor (A₁, A₂A) antagonist pharmacophores, as evidenced by its inclusion in patent families targeting cancer and other adenosine-mediated disorders [2].

Adenosine Receptor Antagonists Cancer Therapeutics GPCR Pharmacology

Physicochemical Differentiation: LogP and pKa Values Distinguish 3-Methoxypiperidine from Unsubstituted Piperidine

The introduction of a methoxy group at the 3-position alters the physicochemical profile of the piperidine core in ways that impact drug-like properties. 3-Methoxypiperidine exhibits an XLogP3 value of 0.2 and a predicted pKa of 9.35±0.10 . In comparison, unsubstituted piperidine has a higher pKa (approximately 11.2) and a lower LogP (approximately -0.1), reflecting the influence of the methoxy substituent on both basicity and lipophilicity [1]. This modest increase in lipophilicity (ΔLogP ≈ +0.3) and reduction in basicity (ΔpKa ≈ -1.85) can meaningfully affect membrane permeability, solubility, and off-target interactions when the 3-methoxypiperidine moiety is incorporated into larger pharmacophores.

Physicochemical Profiling Solubility and Permeability Medicinal Chemistry Optimization

Chiral Resolution and Enantiopure Availability: Enabling Stereospecific Drug Synthesis

3-Methoxypiperidine possesses a single stereocenter at the 3-position, enabling resolution into (R)- and (S)-enantiomers (CAS 793667-32-0 for the S-form) [1]. This chiral attribute is critical for the synthesis of stereospecific pharmaceuticals such as cisapride, a gastrointestinal stimulant derived from cis-4-amino-3-methoxypiperidine [2]. The availability of enantiopure 3-methoxypiperidine from commercial vendors allows research programs to bypass costly and time-consuming chiral resolution steps. In contrast, unsubstituted piperidine is achiral, and 4-methoxypiperidine, while chiral, has a different stereochemical impact on downstream synthetic products due to the altered position of substitution.

Chiral Synthesis Enantiomeric Purity Cisapride Intermediate

3-Methoxypiperidine Application Scenarios: When to Prioritize This Building Block in Drug Discovery and Chemical Synthesis


PDE4A Inhibitor Lead Optimization Programs

When developing novel PDE4A inhibitors for inflammatory diseases, diabetic complications, or autoimmune disorders, 3-methoxypiperidine provides a validated scaffold with demonstrated nanomolar-range inhibitory activity. The positional specificity of the methoxy group at the 3-position is critical for PDE4A target engagement, as evidenced by SAR studies and patent disclosures. Research teams should prioritize 3-methoxypiperidine over 4-substituted analogs to align with established pharmacophore models and accelerate hit-to-lead progression [1].

Adenosine Receptor Antagonist Synthesis

Programs targeting A₁ or A₂A adenosine receptors for cancer immunotherapy or cardiovascular indications benefit from the established use of 3-methoxypiperidine as a key intermediate. Technical datasheets and patent literature explicitly designate this compound for adenosine receptor antagonist preparation. Procuring 3-methoxypiperidine ensures alignment with documented synthetic routes and reduces the risk of encountering uncharacterized SAR when using alternative piperidine derivatives .

Chiral Drug Substance Manufacturing

For the synthesis of stereospecific drug candidates such as cisapride analogs or other chirally pure pharmaceuticals, enantiopure 3-methoxypiperidine (e.g., (S)-3-methoxypiperidine, CAS 793667-32-0) is an essential building block. Procuring this material in high enantiomeric excess (>98% ee) eliminates the need for in-house chiral resolution, streamlines process development, and ensures consistent stereochemical integrity of the final drug substance [2].

Medicinal Chemistry Scaffold Diversification

When exploring structure-activity relationships around piperidine-containing pharmacophores, 3-methoxypiperidine offers a distinct physicochemical profile (XLogP3 = 0.2, pKa = 9.35) compared to unsubstituted piperidine or 4-methoxypiperidine. This altered lipophilicity and basicity can be leveraged to fine-tune ADME properties, particularly for CNS-penetrant compounds where moderate lipophilicity is desirable. The compound serves as a versatile building block for libraries of derivatives with diverse biological activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.